Metabolic Stability Differentiation vs. Prior-Art Pyrrole-3-carboxamides
The patent class covering 1-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide explicitly demonstrates that optimized N1-aryl and C3-carboxamide substitution patterns confer enhanced metabolic stability relative to earlier pyrrole-3-carboxamide Cdc7 inhibitors. The patent states that compounds of the invention 'surprisingly show enhanced metabolic stability properties compared to compounds of the same chemical class disclosed in the prior art' [1]. While specific human liver microsome (HLM) half-life or intrinsic clearance values for this exact compound are not publicly disclosed, the class-level SAR indicates that the 2-methoxyphenyl N1-substituent and pyridin-4-ylmethyl amide contribute to this improved stability profile [1].
| Evidence Dimension | Metabolic stability (qualitative class-level comparison) |
|---|---|
| Target Compound Data | Predicted improved metabolic stability based on SAR optimization (exact numerical data not publicly available for this compound) |
| Comparator Or Baseline | Prior-art pyrrole-3-carboxamide Cdc7 inhibitors lacking optimized N1-aryl / C3-amide substitution |
| Quantified Difference | Enhanced stability claimed but not numerically quantified for this specific compound vs. named comparators in public disclosures |
| Conditions | Inferred from human liver microsome (HLM) stability assays typically used in the patent class [1] |
Why This Matters
For procurement decisions, metabolic stability is a key differentiator predicting in vivo half-life; a compound from a class with demonstrated stability enhancements reduces the risk of selecting a high-clearance analog.
- [1] Substituted Pyrrole Carboxamides, Process for Their Preparation and Their Use as Kinase Inhibitors. US Patent Application 20240217969 (WO2022207404A1), 2022. Lines 49-53. View Source
